![molecular formula C15H20ClNO B5886234 N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide](/img/structure/B5886234.png)
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a potent inhibitor of the enzyme histone deacetylase (HDAC). It has attracted significant attention due to its potential therapeutic applications in various medical conditions, including addiction, cancer, and neurodegenerative diseases.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to their therapeutic effects in addiction and neurodegenerative diseases. In cancer, HDAC inhibitors have been shown to induce cell death by promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide has been shown to increase histone acetylation, which is a marker of HDAC inhibition. Histone acetylation is involved in the regulation of gene expression and has been implicated in various physiological processes, including cell differentiation, apoptosis, and synaptic plasticity. N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide has also been shown to increase levels of the neurotransmitter GABA in the brain, which may contribute to its effects in addiction and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide is its potent and selective inhibition of HDAC, which allows for the investigation of the specific role of HDAC in various biological processes. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
For research on N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide include investigating its potential therapeutic applications in other medical conditions, such as epilepsy and schizophrenia. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its pharmacological properties for clinical use. Finally, the development of more potent and selective HDAC inhibitors may provide new opportunities for the treatment of various diseases.
Synthesis Methods
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide can be synthesized using a multi-step process starting with 4-chloro-2-methylbenzoic acid. The acid is first converted to an acid chloride using thionyl chloride, followed by reaction with cyclopentylamine to form the amide. The amide is then reduced using lithium aluminum hydride to yield N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications in addiction, cancer, and neurodegenerative diseases. In addiction research, N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide has been shown to reduce cocaine and alcohol self-administration in animal models. In cancer research, N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide has been shown to induce cell death in various cancer cell lines and inhibit tumor growth in animal models. In neurodegenerative disease research, N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11-10-13(16)7-8-14(11)17-15(18)9-6-12-4-2-3-5-12/h7-8,10,12H,2-6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFSXLWGKDSCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-3-cyclopentylpropanamide |
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